molecular formula C23H26N2O3 B12046843 N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12046843
M. Wt: 378.5 g/mol
InChI Key: SRUGZRUYCZLZAB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is substituted with a 2,3-dimethylphenyl group, a hydroxy group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-4-5-8-14-25-19-13-7-6-11-17(19)21(26)20(23(25)28)22(27)24-18-12-9-10-15(2)16(18)3/h6-7,9-13,26H,4-5,8,14H2,1-3H3,(H,24,27)

InChI Key

SRUGZRUYCZLZAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O

Origin of Product

United States

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